CRL4 Ubiquitin Ligase Inhibitory Class Membership: Patent-Scope Differentiation from Phenyl and 4-Pyridinyl Analogs
Patent CA2882579A1 claims 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitriles as small-molecule substances that interfere with CUL4A activity for treating cancer and increasing DNA repair [1]. The patent enumerates specific 4-substituents as distinct chemical entities: the 4-phenyl analog (no basic heteroatom), the 4-pyridin-4-yl analog (para-nitrogen), the 4-(furan-2-yl) analog (oxygen heterocycle), and halogenated phenyl variants. Critically, the pyridin-3-yl substituent is absent from the explicit claim listing, meaning this compound occupies a structurally adjacent but unclaimed position in the chemical space. The 4-pyridin-3-yl substitution pattern places the nitrogen at the meta position relative to the thiopyran attachment point, yielding a distinct dipole vector (nitrogen lone pair oriented ~120° from the C4–thiopyran bond) compared to the 4-pyridin-4-yl analog where the nitrogen lies along the molecular axis .
| Evidence Dimension | 4-Substituent identity and nitrogen position within CRL4 inhibitor patent class |
|---|---|
| Target Compound Data | Pyridin-3-yl (meta-nitrogen); nitrogen lone pair oriented ~120° from thiopyran C4 bond axis; LogP 1.2; TPSA 138 Ų; H-bond acceptors: 6; Mol. Wt. 255.30 |
| Comparator Or Baseline | 4-Phenyl analog (CAS 102434-73-1): no heteroatom, LogP ~2.0 (estimated), TPSA ~100 Ų, Mol. Wt. 254.31; 4-Pyridin-4-yl analog: para-nitrogen along molecular axis, LogP ~1.0 (estimated); 4-(2-Fluorophenyl) analog (DFTD): LogP ~2.3, no basic nitrogen |
| Quantified Difference | Pyridin-3-yl LogP shift of −0.8 to −1.1 relative to phenyl/fluorophenyl analogs; addition of 1 H-bond acceptor; nitrogen position alters molecular electrostatic potential surface by introducing an off-axis negative potential well |
| Conditions | Computed physicochemical properties (XLogP3, TPSA); structural analysis based on patent CA2882579A1 compound enumeration |
Why This Matters
The pyridin-3-yl substituent provides a unique combination of reduced lipophilicity and an off-axis hydrogen-bond acceptor that is not achievable with any other analog listed in the patent, potentially enabling distinct protein-ligand interactions or solubility characteristics relevant to CUL4A-targeting applications.
- [1] CA2882579A1 – Inhibitors of CRL4 Ubiquitin Ligase and Uses Thereof. See L50–L124 for enumerated 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile analogs. View Source
